molecular formula C28H18N4O9 B11552708 4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}

4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}

Cat. No.: B11552708
M. Wt: 554.5 g/mol
InChI Key: IJHYCBDBCVFFFC-UHFFFAOYSA-N
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Description

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its nitro-substituted benzodioxole and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE typically involves multi-step organic reactions. The initial step often includes the nitration of benzodioxole to introduce the nitro group. This is followed by a series of condensation reactions to form the imine linkage and the phenoxyphenyl group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can lead to the formation of nitroso or other oxidized derivatives.

Scientific Research Applications

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitro groups and imine linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is unique due to its specific structural features, including the nitro-substituted benzodioxole and phenoxyphenyl groups

Properties

Molecular Formula

C28H18N4O9

Molecular Weight

554.5 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C28H18N4O9/c33-31(34)23-11-27-25(37-15-39-27)9-17(23)13-29-19-1-5-21(6-2-19)41-22-7-3-20(4-8-22)30-14-18-10-26-28(40-16-38-26)12-24(18)32(35)36/h1-14H,15-16H2

InChI Key

IJHYCBDBCVFFFC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-]

Origin of Product

United States

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